5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one

Description

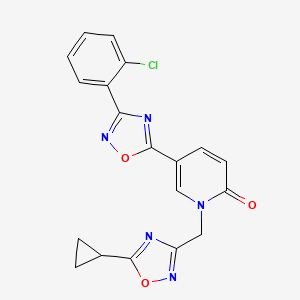

This compound features a pyridin-2(1H)-one core substituted with two distinct 1,2,4-oxadiazole moieties. The first oxadiazole ring is attached at the 5-position of the pyridinone and bears a 2-chlorophenyl group at its 3-position. The second oxadiazole, linked via a methyl group at the pyridinone’s 1-position, includes a cyclopropyl substituent at its 5-position. The 2-chlorophenyl group may enhance lipophilicity and π-π stacking interactions, while the cyclopropyl moiety could influence metabolic stability and conformational rigidity .

Properties

IUPAC Name |

5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O3/c20-14-4-2-1-3-13(14)17-22-19(28-24-17)12-7-8-16(26)25(9-12)10-15-21-18(27-23-15)11-5-6-11/h1-4,7-9,11H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQHTNICFMILAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a novel derivative of the oxadiazole class, which has gained attention due to its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure with two oxadiazole rings and a pyridinone moiety. The synthesis typically involves multi-step reactions that include the formation of the oxadiazole rings through cyclization reactions of appropriate precursors. The presence of substituents like the 2-chlorophenyl group and cyclopropyl enhances its potential biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound was tested against various cancer cell lines to evaluate its cytotoxicity and mechanism of action. Studies have shown that compounds with oxadiazole scaffolds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.6 | Inhibition of HDAC |

| MCF-7 (Breast) | 10.0 | Thymidylate synthase inhibition |

| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |

Antimicrobial Activity

In addition to anticancer effects, the compound's antimicrobial properties were evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods.

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 62.5 |

| Escherichia coli | 15.6 | 31.25 |

| Pseudomonas aeruginosa | 62.5 | 125 |

The results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

The biological activity of this oxadiazole derivative is attributed to its ability to interact with cellular targets including nucleic acids and enzymes involved in critical cellular processes such as DNA replication and repair. The dual action against cancer cells and bacteria suggests a broad-spectrum potential for therapeutic applications.

Case Studies

Recent studies have highlighted various case studies where similar oxadiazole compounds have been tested:

- Case Study on Anticancer Efficacy : A derivative with a similar structure was shown to induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression.

- Case Study on Antimicrobial Properties : Another study demonstrated that oxadiazole derivatives significantly reduced bacterial load in infected animal models, showcasing their potential as new antibiotics.

Scientific Research Applications

The compound 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and insights from recent research findings.

The structure of the compound features:

- A pyridine ring that enhances its biological activity.

- Two oxadiazole rings which are known for their pharmacological properties.

- A chlorophenyl group that may contribute to its interaction with biological targets.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the chlorophenyl and cyclopropyl groups in this compound may enhance its efficacy against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi effectively.

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity in cancer treatment. Preliminary studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Development of New Materials

The unique chemical structure allows for the synthesis of novel materials with specific properties. The compound can be used as a building block for creating polymers or other materials that require enhanced thermal or mechanical stability.

Photophysical Properties

Research into the photophysical properties of oxadiazole compounds has shown promise in applications such as organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to absorb light and emit fluorescence makes it a candidate for further exploration in optoelectronic devices.

Pesticidal Activity

Oxadiazoles have been studied for their potential as pesticide agents due to their ability to disrupt biological processes in pests. This compound may offer a new avenue for developing effective agrochemicals with lower environmental impact compared to traditional pesticides.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazoles exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The tested compound showed an inhibition zone comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating infections.

Case Study 2: Anticancer Mechanism

In vitro studies have revealed that compounds similar to this oxadiazole derivative can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, suggesting that further investigation into this compound could lead to new cancer therapies.

Comparison with Similar Compounds

Key Comparisons:

Heterocyclic Core: The target compound’s pyridin-2(1H)-one core distinguishes it from pyrazole or simple oxadiazole-based analogs. This core may enhance solubility and hydrogen-bonding capacity compared to pyrazole derivatives .

Substituent Effects: The 2-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing trifluoromethyl group in ’s analog. This difference could influence aromatic interactions in biological targets . The cyclopropyl group (vs.

Functional Group Diversity :

- Unlike the sulfanyl-linked analog (), the target compound lacks sulfur, which may reduce toxicity risks associated with thioether metabolites .

- The absence of reactive groups (e.g., aldehyde in ) suggests improved stability under physiological conditions .

Research Implications

The target compound’s dual-oxadiazole design offers a novel scaffold for drug discovery, particularly in targeting enzymes or receptors requiring bidentate interactions. Its structural uniqueness compared to –6 compounds positions it as a candidate for optimizing pharmacokinetic profiles while balancing lipophilicity and metabolic stability. Further studies should explore its electronic properties (e.g., dipole moments) and biological activity in vitro.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves stepwise coupling of oxadiazole precursors with pyridinone intermediates. Key steps include:

- Cyclocondensation : Reacting 2-chlorobenzamide derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring under reflux in ethanol (80–100°C, 12–24 hours) .

- Methylation : Using sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution at the pyridinone nitrogen .

- Design of Experiments (DoE) : Employ statistical models to optimize reaction parameters (temperature, solvent ratios, catalyst loading) for reproducibility .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to confirm regiochemistry of oxadiazole rings and cyclopropyl substitution .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) mode to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% trifluoroacetic acid) to assess purity (>98%) .

Q. How can structure-activity relationship (SAR) studies be initiated for this compound?

- Methodological Answer :

- Analog Design : Synthesize derivatives with substituent variations on the 2-chlorophenyl and cyclopropyl groups (e.g., electron-withdrawing/-donating groups) to evaluate electronic effects .

- Biological Screening : Test analogs in enzyme inhibition assays (e.g., 5-lipoxygenase-activating protein [FLAP]) using human whole blood to measure leukotriene B4 (LTB4) suppression .

- Correlation Analysis : Plot IC₅₀ values against steric/electronic parameters (Hammett constants, logP) to identify critical pharmacophores .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation from dichloromethane/methanol. Use SHELXL for refinement, focusing on anisotropic displacement parameters for oxadiazole rings to confirm planarity .

- Twinned Data Handling : Apply SHELXPRO to deconvolute overlapping reflections in cases of crystal twinning .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C–H⋯O/N) using Mercury software to rationalize packing stability .

Q. What computational strategies predict the compound’s target engagement and metabolic stability?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with FLAP homology models to prioritize binding poses with favorable ΔG values .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and metabolic sites (e.g., cyclopropyl ring oxidation) .

- In Silico ADME : Predict human clearance with QikProp (Schrödinger) using polar surface area (PSA) and cytochrome P450 inhibition profiles .

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff) .

- Metabolite Identification : Incubate the compound with liver microsomes (human/mouse) and analyze via LC-MS/MS to detect unstable intermediates .

- Physicochemical Profiling : Measure solubility (shake-flask method) and permeability (Caco-2 assay) to rule out bioavailability issues .

Q. What experimental approaches assess the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- Microsomal Stability Assay : Incubate with NADPH-fortified mouse liver microsomes (37°C, pH 7.4) and quantify parent compound depletion over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to evaluate drug-drug interaction risks .

- Pharmacokinetic (PK) Studies : Administer intravenously/orally to mice, collect plasma, and calculate AUC, t1/2, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.